molecular formula C7H4F3N3O4 B1329500 2,6-Dinitro-4-(trifluoromethyl)aniline CAS No. 445-66-9

2,6-Dinitro-4-(trifluoromethyl)aniline

Cat. No. B1329500
CAS RN: 445-66-9
M. Wt: 251.12 g/mol
InChI Key: VACNDKUQVLNNLD-UHFFFAOYSA-N
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Description

2,6-Dinitro-4-(trifluoromethyl)aniline is a chemical compound that has been studied for its potential applications in various fields, including agrochemicals. It is characterized by the presence of two nitro groups and a trifluoromethyl group attached to an aniline ring. This structure suggests that it could have interesting chemical properties and reactivity due to the electron-withdrawing effects of the nitro and trifluoromethyl groups .

Synthesis Analysis

The synthesis of N-(2,6-Dinitro-4-trifluoromethylphenyl)aniline derivatives has been achieved through anilino-dechlorination of 4-chloro-3,5-dinitrobenzotrifluoride. This process involves the substitution of a chlorine atom by an aniline group, which is facilitated by the presence of the electron-withdrawing nitro and trifluoromethyl groups . Additionally, an improved synthesis process for a related compound, 2,6-dibromo-4-trifluoromethoxy aniline, has been described, which could provide insights into the synthesis of 2,6-dinitro-4-(trifluoromethyl)aniline .

Molecular Structure Analysis

The molecular structure of 2,6-Dinitro-4-(trifluoromethyl)aniline is influenced by the presence of the nitro and trifluoromethyl groups. Infrared (IR), ultraviolet (UV), and proton nuclear magnetic resonance (1H NMR) studies have suggested the existence of an intramolecular hydrogen bond between the amino hydrogen and one of the ortho-nitro groups. This hydrogen bonding could affect the compound's reactivity and stability .

Chemical Reactions Analysis

The chemical reactivity of aniline derivatives, including those similar to 2,6-Dinitro-4-(trifluoromethyl)aniline, has been studied in various reactions. For instance, the ambident reactivity of aniline derivatives towards 4,6-dinitrobenzofuroxan has been reported, which involves rapid reaction via the nitrogen center to give anionic σ-adducts. The presence of electron-withdrawing groups such as nitro and trifluoromethyl is likely to influence these reactions by affecting the electron density on the aniline ring .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2,6-Dinitro-4-(trifluoromethyl)aniline are shaped by its molecular structure. The electron-withdrawing effects of the nitro and trifluoromethyl groups are expected to impact the compound's acidity, basicity, and overall reactivity. Kinetic and equilibrium studies of similar aniline derivatives have shown that these groups can significantly affect reaction rates and equilibria, suggesting that 2,6-Dinitro-4-(trifluoromethyl)aniline would exhibit similar behavior . The substituent effects on the aniline ring have been quantified, indicating that the rate of reaction is affected by the polar effect of the substituent, which would be relevant for understanding the behavior of 2,6-Dinitro-4-(trifluoromethyl)aniline in various chemical contexts .

Scientific Research Applications

Agricultural and Environmental Impact

2,6-Dinitro-4-(trifluoromethyl)aniline, a component of the herbicide trifluralin, is widely used in agriculture to control annual grasses and broadleaf weeds. The Agricultural Health Study examined the association between trifluralin use and common cancer incidence among pesticide applicators. While no association with cancer incidence overall was found, there was an observed excess of colon cancer in higher exposure categories, suggesting a potential health risk that warrants further investigation (Kang et al., 2008).

Occupational Exposure and Health Effects

In the context of occupational exposure, particularly during the disposal of military waste containing TNT and DNT, workers exposed to these compounds reported more frequent symptoms like bitter taste, burning eyes, and discoloration of the skin and hair. This indicates that exposure to nitroaromatic explosives like 2,6-Dinitro-4-(trifluoromethyl)aniline can be of occupational-medical relevance, and protective measures along with occupational-medical surveillance are recommended (Letzel et al., 2003).

Biomonitoring and Health Surveillance

The monitoring of air and urine metabolite levels for workers exposed to nitrotoluenes, including 2,6-Dinitro-4-(trifluoromethyl)aniline, is crucial for understanding occupational exposure. The study highlighted the importance of biomonitoring as it provides a good marker for recently absorbed dose, revealing intrinsic relationships between exposure, bioactivation, and detoxification pathways of these compounds (Jones et al., 2005).

Exposure-Response Relationship

Understanding the exposure-response relationship is vital for setting appropriate occupational exposure limits and ensuring worker safety. Studies like the one on molecular dosimetry of 2,4-difluoroaniline, a compound related to 2,6-Dinitro-4-(trifluoromethyl)aniline, provide valuable insights into the internal exposure levels and can help in establishing guidelines for safe levels of exposure (Boogaard et al., 1994).

Safety And Hazards

The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as having acute oral toxicity, acute inhalation toxicity, and may cause skin irritation and serious eye irritation .

properties

IUPAC Name

2,6-dinitro-4-(trifluoromethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4F3N3O4/c8-7(9,10)3-1-4(12(14)15)6(11)5(2-3)13(16)17/h1-2H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VACNDKUQVLNNLD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1[N+](=O)[O-])N)[N+](=O)[O-])C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4F3N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70196202
Record name 2,6-Dinitro-4-(trifluoromethyl)aniline
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-Dinitro-4-(trifluoromethyl)aniline

CAS RN

445-66-9
Record name 2,6-Dinitro-4-(trifluoromethyl)aniline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000445669
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,6-Dinitro-4-(trifluoromethyl)aniline
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Amino-3,5-dinitrobenzotrifluoride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2,6-DINITRO-4-(TRIFLUOROMETHYL)ANILINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P9BDZ5UC73
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

Twenty six grams (0.096m) of crude 4-chloro-3,5-dinitrobenzotrifluoride, 150 ml. of liquid ammonia and 150 ml. of 2B ethanol were heated in a sealed autoclave at 100° C. for about 4 hours. After cooling and venting, the reaction mixture was taken up in ethyl acetate. The ethyl acetate phase was washed with water. The ethyl acetate solution was dried and evaporated in vacuo to yield crude 4-amino-3,5-dinitrobenzotrifluoride.
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Synthesis routes and methods II

Procedure details

A solution of 40.5 g. of 2,6-dinitro-4-trifluoromethyl-1-chlorobenzene in 300 ml. of benzene was mixed with 250 ml. of 14 N ammonium hydroxide. The reaction mixture was stirred at room temperature for about 1.5 hours, at which point in time another 100 ml. of 14 N ammonium hydroxide were added and the stirring was continued for an additional 2 hours. The organic layer was separated, was washed with water and was dried. Removal of the solvents in vacuo yielded 2,6-dinitro-4-trifluoromethylaniline, which melted at about 142°-144° C. after recrystallization from a hexane-benzene solvent mixture.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
76
Citations
RH De Rossi, OD Madoery… - The Journal of Organic …, 1980 - ACS Publications
In the presence of potassium hydroxide in water-Me2SO mixtures, the title compound 2 gives the 1: 1 complex by addition of hydroxide ion to the unsubstituted ring position; kinetic and …
Number of citations: 6 pubs.acs.org
SP Ozheredov, AI Yemets, VM Brytsun… - Cytology and …, 2009 - Springer
Screening of antimitotic activity and phytotoxicity of new 2,4- and 2,6-dinitroaniline derivates has been performed using the Allium-test. All substances that are derivatives of 2,4-…
Number of citations: 14 link.springer.com
T Cserháti, L Gy [otilde] rfi - Journal of liquid chromatography, 1990 - Taylor & Francis
N-ethyl-N-/2-raethyl-2-propenyl/, N-butyl-N-ethyl and N,N-dipropyl derivatives of 2,6-dinitro-4-/trifluoromethyl/ /-aniline were separated on alumina TLC layers with n-hexane eluent …
Number of citations: 4 www.tandfonline.com
AC Pierpoint, CJ Hapeman, A Torrents - Chemosphere, 2003 - Elsevier
Column studies were conducted to determine the ability of ozone to degrade aniline and trifluralin in soil. Ozone rapidly degraded aniline from soil under moist soil conditions, 5% (wt). …
Number of citations: 85 www.sciencedirect.com
RH De Rossi, A Nunez - The Journal of Organic Chemistry, 1982 - ACS Publications
The reactions of 4 with amines and amino acids in Me2S0-H20 solutions have been studied by NMR and UV-vis spectroscopy, and kinetic parameters have been determined. In the …
Number of citations: 8 pubs.acs.org
MT Annandale - 1998 - library-archives.canada.ca
This study outlines the pathways of chemical degradation through hydrolytic attack of dinitroaniline herbicides, including providing information regarding the regioselective formation of …
Number of citations: 3 library-archives.canada.ca
DM Purohlt, VH Shah - Heterocyclic Communications, 1997 - degruyter.com
Some newly synthesised compounds of 2, 6-dinitro-4-(trif luoromethyl)-N-(arylsulphonylhydrazinoethyl)-N-(propyl)-aniline (2a-t), 1-N'-(propyl)-2,, 6,-dinitro-4'-(trifluoromethyl)-…
Number of citations: 0 www.degruyter.com
R DE, M OD, EB DE VARGAS - 1980 - pascal-francis.inist.fr
Keyword (fr) REACTION CHIMIQUE HYDROXYDE! ENT SOLUTION AQUEUSE COMPOSE BENZENIQUE AMINE TERTIAIRE EQUILIBRE CHIMIQUE COMPLEXE MEISENHEIMER …
Number of citations: 0 pascal-francis.inist.fr
GP Pushkina, BS Vekshin, NV Bukina… - Pharmaceutical …, 1979 - Springer
The herbicide treflan, viz., N, N-dipropyl-2, 6-dinitro-4-(trifluoromethyl) aniline, is now employed on pot marigold plantings in practical medicinal plant growing. Treflan is applied to the …
Number of citations: 3 link.springer.com
Y Jeon, J Kim, S Lee, TH Kim - Acta Crystallographica Section E …, 2013 - scripts.iucr.org
In the asymmetric unit of the title compound {systematic name: 3-chloro-N-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2,6-dinitro-4-(trifluoromethyl)aniline}, C13H4Cl2F6N4O4, which is the …
Number of citations: 6 scripts.iucr.org

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